molecular formula C13H14O5 B11863363 3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one CAS No. 61885-12-9

3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11863363
CAS No.: 61885-12-9
M. Wt: 250.25 g/mol
InChI Key: VDBKKIXBQGRDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones Chromones are a group of naturally occurring and synthetic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3,5,6-trimethoxybenzaldehyde with acetone in the presence of a base, followed by cyclization to form the chromone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromones, quinones, and dihydrochromones, each with distinct chemical and biological properties .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate oxidative stress pathways, contributing to its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61885-12-9

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

3,5,6-trimethoxy-2-methylchromen-4-one

InChI

InChI=1S/C13H14O5/c1-7-12(16-3)11(14)10-8(18-7)5-6-9(15-2)13(10)17-4/h5-6H,1-4H3

InChI Key

VDBKKIXBQGRDBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=CC(=C2OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.